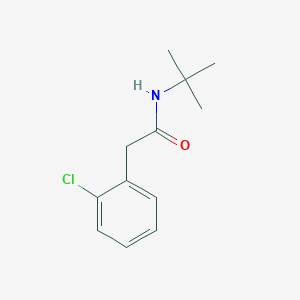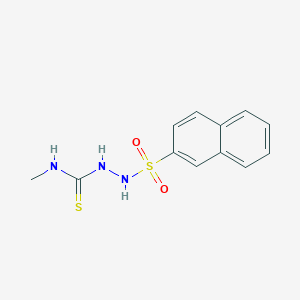![molecular formula C17H15NO5 B5739014 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid, also known as N-(4-acetoxyphenyl)-5-methylanthranilic acid, is a synthetic compound that has been widely studied for its potential applications in medicine and biotechnology. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The mechanism of action of 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. This compound selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of COX-2 enzymes, which reduces the production of prostaglandins that cause inflammation, pain, and fever. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been found to have a low toxicity profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a well-established mechanism of action. It has also been extensively studied, and there is a large body of literature on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. In addition, it may have interactions with other compounds or enzymes in certain experimental conditions, which may affect its activity.
未来方向
There are several future directions for the study of 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid. One potential direction is the development of new derivatives or analogs of this compound that may have improved properties or activity. Another direction is the investigation of its potential applications in other areas, such as cancer therapy or neuroprotection. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects or interactions with other compounds. Overall, the study of 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid has the potential to lead to the development of new therapies for inflammatory disorders and other diseases.
合成方法
The synthesis method of 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid involves the reaction of 4-acetoxybenzoic acid with 5-methylanthranilic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting product is then purified through recrystallization or chromatography. This synthesis method has been well-established and has been used in numerous studies to obtain high yields of pure compound.
科学研究应用
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and gout. In addition, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. This mechanism of action has been further investigated in various in vitro and in vivo studies.
属性
IUPAC Name |
2-[(4-acetyloxybenzoyl)amino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-3-8-15(14(9-10)17(21)22)18-16(20)12-4-6-13(7-5-12)23-11(2)19/h3-9H,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNLCRWIOTYBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)

![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5738969.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)